

# An In-depth Technical Guide to the BM-PEG3 Crosslinker: Structure and Function

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## Compound of Interest

Compound Name: BM-PEG3

Cat. No.: B014172

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This guide provides a comprehensive overview of the structure, properties, and reactivity of the **BM-PEG3** crosslinker, tailored for researchers, scientists, and professionals in drug development.

## Core Structure and Chemical Identity

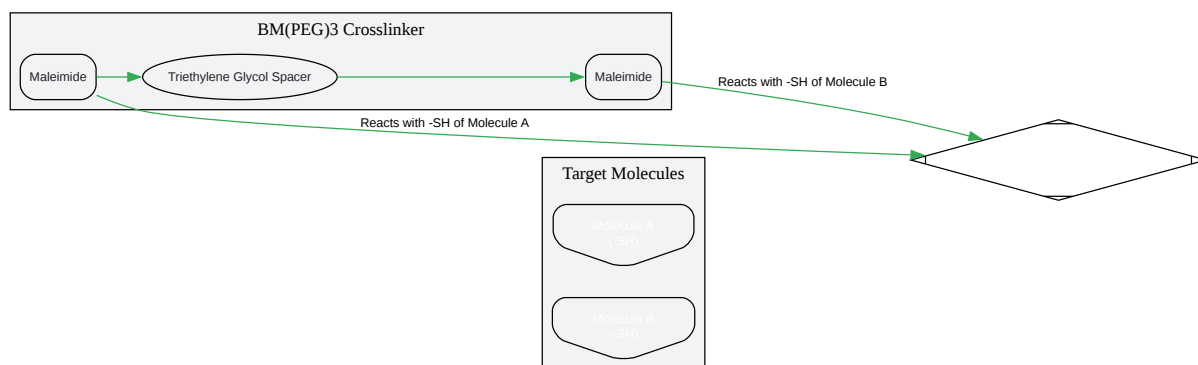
**BM-PEG3**, chemically known as 1,11-bismaleimido-triethylene glycol, is a homobifunctional crosslinking reagent.<sup>[1]</sup> Its structure is characterized by two maleimide groups located at either end of a hydrophilic triethylene glycol spacer.<sup>[2]</sup> This configuration allows for the covalent linkage of two sulfhydryl (-SH) containing molecules.

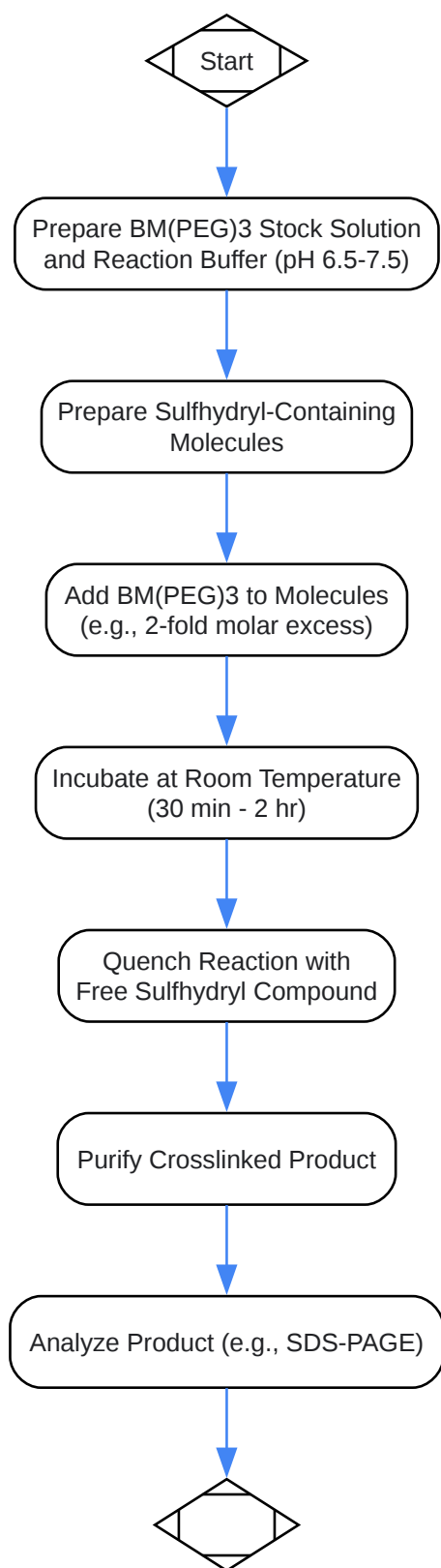
The key structural features are:

- **Reactive Groups:** Two maleimide rings.
- **Spacer Arm:** A triethylene glycol (PEG3) chain.
- **Functionality:** Homobifunctional, enabling the crosslinking of sulfhydryl groups.

The polyethylene glycol (PEG) spacer significantly enhances the water solubility of the crosslinker and the resulting conjugate, a distinct advantage over crosslinkers with hydrocarbon spacers.<sup>[1]</sup>

Chemical Structure of BM(PEG)3:





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## References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
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